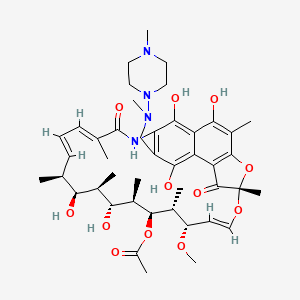
N-Methyl Rifampicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl Rifampicin is a derivative of Rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis. This compound is characterized by the addition of a methyl group to the nitrogen atom in the Rifampicin molecule. This compound retains the broad-spectrum antimicrobial properties of its parent compound, making it effective against a variety of bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Rifampicin typically involves the methylation of Rifampicin. This can be achieved through the reaction of Rifampicin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis techniques are often employed to enhance efficiency and yield. This method involves the use of microreactors where the reactants are continuously fed and the product is continuously removed, allowing for better control over reaction conditions and minimizing the formation of by-products.
化学反应分析
Types of Reactions
N-Methyl Rifampicin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are usually carried out in acidic or basic media.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are typically performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols, and are carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound N-oxide, while reduction can yield this compound alcohol.
科学研究应用
N-Methyl Rifampicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential use in treating various bacterial infections, particularly those caused by drug-resistant strains.
Industry: this compound is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems.
作用机制
N-Methyl Rifampicin exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription process in bacteria, and its inhibition leads to the suppression of RNA synthesis and, consequently, bacterial cell death. The molecular target of this compound is the beta subunit of the RNA polymerase enzyme, and the compound binds to this subunit, preventing the elongation of the RNA chain.
相似化合物的比较
N-Methyl Rifampicin is similar to other Rifamycin derivatives, such as Rifampicin and Rifapentine. it has unique properties due to the presence of the methyl group, which can influence its pharmacokinetics and pharmacodynamics.
Similar Compounds
Rifampicin: The parent compound, widely used in the treatment of tuberculosis.
Rifapentine: Another Rifamycin derivative with a longer half-life, used in combination therapy for tuberculosis.
Rifabutin: A Rifamycin derivative used primarily in the treatment of Mycobacterium avium complex infections.
This compound’s uniqueness lies in its modified structure, which can potentially offer advantages in terms of stability, solubility, and resistance to bacterial degradation.
属性
分子式 |
C44H62N4O12 |
|---|---|
分子量 |
839.0 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[methyl-(4-methylpiperazin-1-yl)amino]methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H62N4O12/c1-22-13-12-14-23(2)43(56)45-34-29(21-47(10)48-18-16-46(9)17-19-48)38(53)31-32(39(34)54)37(52)27(6)41-33(31)42(55)44(8,60-41)58-20-15-30(57-11)24(3)40(59-28(7)49)26(5)36(51)25(4)35(22)50/h12-15,20,22,24-26,30,35-36,40,50-54H,16-19,21H2,1-11H3,(H,45,56)/b13-12+,20-15+,23-14+/t22-,24+,25+,26+,30-,35-,36+,40+,44-/m0/s1 |
InChI 键 |
HOWFLFURDYGQJW-MUEFVOPRSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)N5CCN(CC5)C)\C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)N5CCN(CC5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
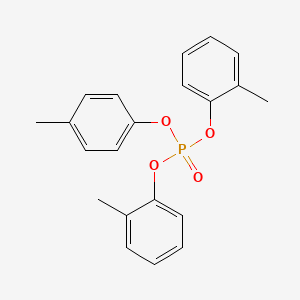
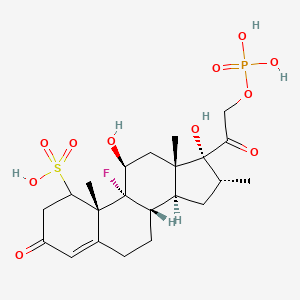
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
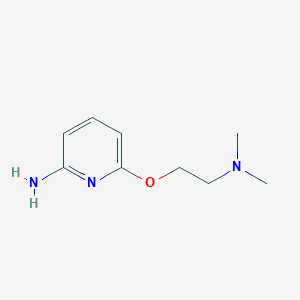

![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
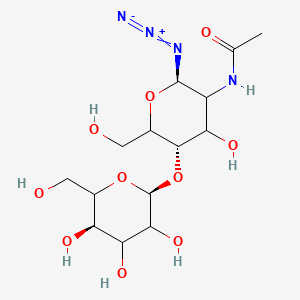
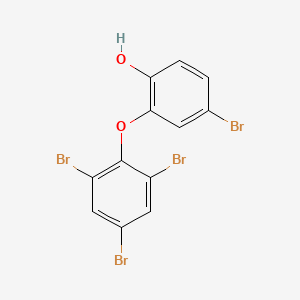
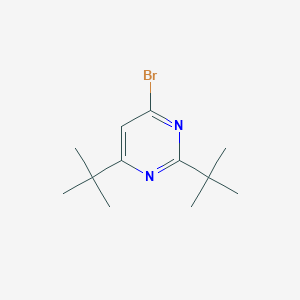
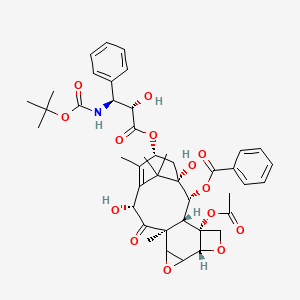
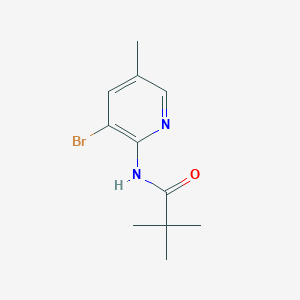
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
